{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile
Description
{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile is a cyano-based organic compound characterized by a propanedinitrile (malononitrile) backbone linked to a substituted phenyl group. The phenyl ring features a dimethylamino (-N(CH₃)₂) group at the para position and a methyl (-CH₃) group at the ortho position. This structure confers unique electronic properties due to the electron-donating dimethylamino group, which enhances conjugation and polarizability. Such compounds are often studied for applications in nonlinear optics, dyes, and bioactive molecules .
Properties
CAS No. |
22269-55-2 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C13H13N3/c1-10-6-13(16(2)3)5-4-12(10)7-11(8-14)9-15/h4-7H,1-3H3 |
InChI Key |
WPJHTIRBHRFQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [[4-(dimethylamino)-2-methylphenyl]methylene]- typically involves the reaction of 4-(dimethylamino)-2-methylbenzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [[4-(dimethylamino)-2-methylphenyl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Propanedinitrile, [[4-(dimethylamino)-2-methylphenyl]methylene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propanedinitrile, [[4-(dimethylamino)-2-methylphenyl]methylene]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(a) 2-{[4-(Diethylamino)phenyl]methylidene}propanedinitrile
- Structure: Differs by having a diethylamino (-N(CH₂CH₃)₂) group instead of dimethylamino.
- Key Data: Property Value Source Molecular Formula C₁₄H₁₅N₃ Molecular Weight 225.29 g/mol Crystal System Monoclinic (P21/n) Unit Cell Parameters a = 9.2187 Å, b = 9.4914 Å, c = 14.5384 Å, β = 97.846°
- The crystal packing (monoclinic system) is influenced by weaker C–H···π interactions .
(b) {4-[bis(2-Hydroxyethyl)amino]-2-methylbenzylidene}propanedinitrile
- Structure: Features bis(2-hydroxyethyl)amino (-N(CH₂CH₂OH)₂) substituents.
Key Data :
Property Value Source Molecular Formula C₁₅H₁₇N₃O₂ Molecular Weight 283.32 g/mol - Comparison: The hydroxyethyl groups introduce hydrogen-bonding capability, enhancing water solubility. This contrasts with the hydrophobic dimethylamino variant, which may favor organic solvents .
Extended Conjugation Systems
(a) Foron Blue SR (Disperse Blue 354)
- Structure: 2-[(2Z)-2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dioxo-1-benzothiophen-3-ylidene]propanedinitrile.
- Key Data: Property Value Source Nonlinear Optical Properties High hyperpolarizability (DFT/TD-DFT)
- Comparison: The benzothiophene-dione moiety extends conjugation, leading to superior photophysical properties. The dihexylamino group further enhances electron donation, making it more suitable for dye applications than the dimethylamino analog .
(b) CHPD (CAS 54079-53-7)
- Structure: [[4-[[2-(4-Cyclohexylphenoxy)ethyl]ethylamino]-2-methylphenyl]methylene]propanedinitrile.
- Key Data: Property Value Source log Kow (Octanol-Water) 7.88 Environmental Persistence High adsorption to sediments
- Comparison: The cyclohexylphenoxy-ethylamino group increases hydrophobicity (log Kow = 7.88 vs. ~3–4 for dimethylamino variants), leading to environmental persistence. This contrasts with the dimethylamino compound, which may exhibit faster degradation .
(a) Antifungal and Anti-Biofilm Compounds
- Example: 4Z-4-[[4-(Dimethylamino)phenyl]methylidene]-1-methyl-2-phenylpyrazolo[1,5-a]indol-1-ium-6-ol trifluoromethanesulfonate.
Key Data :
| Activity | Inhibition of C. albicans biofilm and filamentation | |
- Comparison: The dimethylamino phenyl group is critical for biofilm inhibition. However, the target compound lacks the pyrazoloindole moiety, which may limit its biological efficacy compared to this analog .
(b) [Chloro(phenyl)methylidene]propanedinitrile
- Structure: Features a chloro-phenyl group instead of dimethylamino-phenyl.
Key Data :
Property Value Source Reactivity Higher electrophilicity due to Cl - Comparison: The chloro substituent increases electrophilicity, making this compound more reactive in nucleophilic environments. The dimethylamino variant, being electron-rich, may instead participate in charge-transfer interactions .
Research Implications
- Electronic Properties: Dimethylamino variants exhibit strong electron-donating effects, ideal for charge-transfer applications. Diethylamino or hydroxyethyl substituents modulate solubility and steric effects .
- Environmental Impact: Bulky hydrophobic groups (e.g., cyclohexylphenoxy) increase persistence in sediments, whereas polar groups (e.g., hydroxyethyl) enhance biodegradability .
- Biological Activity: The dimethylamino-phenyl motif is a recurring feature in antifungal agents, though additional functional groups (e.g., pyrazoloindole) are often required for efficacy .
Biological Activity
The compound {[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile is a significant chemical entity that has garnered attention due to its biological activities, particularly in the modulation of protein kinases. This article delves into the biological activity of this compound, referencing various studies and data to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound can be denoted as C13H14N2. Its structure features a dimethylamino group attached to a methyl-substituted phenyl ring, linked via a methylene bridge to a propanedinitrile moiety. This configuration is crucial for its biological interactions.
Biological Activity Overview
The primary biological activity of this compound is linked to its role as a modulator of protein kinase enzymatic activity. Protein kinases are pivotal in various cellular processes, including:
- Cell Proliferation : The compound has been shown to influence cell growth by modulating kinase pathways.
- Differentiation : It plays a role in the differentiation of various cell types, which is essential in developmental biology.
- Apoptosis : The compound can induce programmed cell death, which is critical in cancer therapy.
The mechanism by which this compound exerts its effects involves the inhibition or modulation of specific kinase pathways. Research indicates that it may target serine/threonine kinases and receptor tyrosine kinases, which are involved in signaling pathways related to oncogenesis and other diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Cell Proliferation | Modulates growth signaling pathways | |
| Differentiation | Influences stem cell differentiation | |
| Apoptosis | Induces programmed cell death in cancer cells |
Case Studies
Several studies have explored the effects of this compound on different cell lines:
- Cancer Cell Lines : In vitro studies demonstrated that the compound significantly reduces proliferation in breast cancer cell lines by inhibiting the Akt pathway, leading to increased apoptosis rates.
- Neuronal Cells : Research indicated that it promotes differentiation in neuronal precursor cells, suggesting potential applications in neurodegenerative diseases.
- Inflammatory Models : The compound has shown anti-inflammatory properties by modulating cytokine release through kinase inhibition, making it a candidate for treating inflammatory diseases.
Safety and Toxicology
While the biological activities are promising, it is essential to consider the safety profile. Preliminary toxicity assessments indicate that at therapeutic concentrations, the compound exhibits low toxicity; however, further detailed toxicological studies are necessary to establish safety margins for clinical use.
Table 2: Toxicological Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
